WY-50295

Descripción

Propiedades

Número CAS |

123016-21-7 |

|---|---|

Fórmula molecular |

C23H19NO3 |

Peso molecular |

357.4 g/mol |

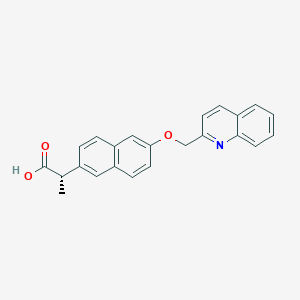

Nombre IUPAC |

(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid |

InChI |

InChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26)/t15-/m0/s1 |

Clave InChI |

QWFAMXAVDCZEBZ-HNNXBMFYSA-N |

SMILES isomérico |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |

SMILES canónico |

CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |

Sinónimos |

S(alpha)-methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid WY 50295 WY 50295K WY-50295 tromethamine salt WY-50295K WY50295K |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of WY-50295

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WY-50295 tromethamine is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthetic pathway of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma. This compound demonstrates significant inhibitory activity against 5-LO in a range of cellular and non-cellular systems. Furthermore, it exhibits a dual mechanism of action by also functioning as a leukotriene D4 (LTD4) receptor antagonist. This comprehensive guide details the mechanism of action of this compound, presenting key quantitative data, in-depth experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: 5-Lipoxygenase Inhibition

The primary mechanism of action of this compound is the direct inhibition of 5-lipoxygenase. This enzyme catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). By blocking 5-LO, this compound effectively reduces the production of these potent inflammatory mediators.

Quantitative Data on 5-Lipoxygenase Inhibition

The inhibitory potency of this compound has been quantified in various in vitro and ex vivo models. The following table summarizes the key half-maximal inhibitory concentration (IC50) and effective dose (ED50) values reported in the literature.

| Assay Type | Biological System | Parameter | Value | Reference |

| In Vitro 5-LO Inhibition | Rat Peritoneal Exudate Cells | IC50 | 0.055 µM | [1] |

| Mouse Macrophages | IC50 | 0.16 µM | [1] | |

| Human Peripheral Neutrophils | IC50 | 1.2 µM | [1] | |

| Rat Blood Leukocytes | IC50 | 8.1 µM | [1] | |

| Guinea Pig Peritoneal Exudate Cells (cell-free) | IC50 | 5.7 µM | [1] | |

| In Vitro Peptidoleukotriene Release | Fragmented Guinea Pig Lung | IC50 | 0.63 µM | [1] |

| Ex Vivo LTB4 Production | Rat Blood Leukocytes | ED50 (p.o.) | 19.6 mg/kg | [1] |

Selectivity of 5-Lipoxygenase Inhibition

This compound exhibits a high degree of selectivity for 5-lipoxygenase. In non-cellular enzyme assays, concentrations up to 500 µM were found to be essentially inactive against 12-lipoxygenase and 15-lipoxygenase, and prostaglandin (B15479496) H synthetase.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

Secondary Mechanism of Action: LTD4 Receptor Antagonism

In addition to its primary role as a 5-LO inhibitor, this compound also demonstrates antagonistic activity at the LTD4 receptor.[2] This dual action provides a more comprehensive blockade of the leukotriene pathway, as it not only prevents the formation of leukotrienes but also inhibits the action of any remaining LTD4 at its receptor.

Quantitative Data on LTD4 Receptor Antagonism

| Assay Type | Biological System | Parameter | Value | Reference |

| In Vitro LTD4-induced Contractions | Isolated Guinea Pig Trachea | pA2 | 6.06 | [2] |

| In Vivo LTD4-induced Bronchoconstriction | Anesthetized Guinea Pigs | ED50 (i.v.) | 1.3 mg/kg | [2] |

| ED50 (p.o.) | 6.6 mg/kg | [2] |

In Vivo Efficacy: Anti-Allergic Activity

The combined 5-LO inhibition and LTD4 receptor antagonism translate to significant in vivo efficacy in models of allergic bronchoconstriction.

Quantitative Data on In Vivo Anti-Allergic Effects

| Assay Type | Biological System | Parameter | Value | Reference |

| Ovalbumin-induced Bronchoconstriction | Anesthetized Sensitized Guinea Pigs | ED50 (i.v.) | 2.5 mg/kg | [1] |

| ED50 (p.o.) | 7.3 mg/kg | [1] |

Species-Specific Activity and Plasma Protein Binding

A noteworthy characteristic of this compound is its differential activity in human versus rat whole blood. The compound shows significantly reduced efficacy in inhibiting LTB4 production in human whole blood compared to rat whole blood.[3] This discrepancy is attributed to the high-affinity binding of this compound to human serum albumin, which sequesters the drug and reduces its availability to act on 5-lipoxygenase in human neutrophils.[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound.

Caption: Workflow for LTB4 inhibition assay.

Detailed Experimental Protocols

In Vitro 5-Lipoxygenase Inhibition Assay (General Protocol)

This protocol is a generalized representation based on standard methods for assessing 5-LO activity.

-

Cell Preparation: Isolate neutrophils from fresh human or rat blood using density gradient centrifugation. Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Compound Incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore such as A23187 to the cell suspension.

-

Reaction Incubation: Incubate the mixture for a defined period (e.g., 5-10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by acidifying the medium (e.g., with citric acid) and placing the samples on ice.

-

Extraction: Extract the leukotrienes from the aqueous phase using a solid-phase extraction cartridge or liquid-liquid extraction with an organic solvent.

-

Quantification: Analyze the extracted samples to quantify the amount of LTB4 produced. This is typically done using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or by using a specific enzyme-linked immunosorbent assay (ELISA) kit for LTB4.

-

Data Analysis: Calculate the percentage inhibition of LTB4 production for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Ovalbumin-Induced Bronchoconstriction in Guinea Pigs (General Protocol)

This protocol outlines the general steps involved in a common model of allergic asthma.

-

Sensitization: Sensitize male Hartley guinea pigs with an intraperitoneal injection of ovalbumin. A typical sensitization schedule might involve two injections of ovalbumin administered two days apart.

-

Drug Administration: After a sensitization period of approximately 2-3 weeks, administer this compound or vehicle control to the animals. For oral administration, the compound is typically given via gavage at a specified time before the antigen challenge (e.g., 4 hours). For intravenous administration, it is given shortly before the challenge.

-

Anesthesia and Surgical Preparation: Anesthetize the guinea pigs (e.g., with urethane). Perform a tracheotomy and cannulate the trachea to allow for artificial ventilation and measurement of respiratory parameters. Cannulate the jugular vein for intravenous administration of the antigen.

-

Measurement of Bronchoconstriction: Monitor changes in bronchomotor tone, typically by measuring changes in intratracheal pressure or lung resistance and dynamic compliance.

-

Antigen Challenge: Induce bronchoconstriction by administering an intravenous challenge of ovalbumin.

-

Data Acquisition and Analysis: Record the changes in bronchomotor tone following the antigen challenge. Calculate the peak increase in bronchoconstriction and express the inhibitory effect of this compound as the percentage reduction in the ovalbumin-induced response compared to the vehicle-treated group. Determine the ED50 value from the dose-response curve.

Conclusion

This compound is a potent 5-lipoxygenase inhibitor with the additional property of LTD4 receptor antagonism. This dual mechanism of action allows for a comprehensive blockade of the leukotriene pathway, leading to significant anti-inflammatory and anti-allergic effects in preclinical models. While its high affinity for human serum albumin presents a challenge for systemic delivery in humans, the pharmacological profile of this compound provides a valuable framework for the development of novel anti-leukotriene agents for the treatment of asthma and other inflammatory disorders. Further research focusing on overcoming the plasma protein binding issue could unlock the full therapeutic potential of this class of compounds.

References

- 1. A model of irritant-induced bronchoconstriction in the spontaneously breathing guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of NANC neural bronchoconstriction in vivo in the guinea-pig: involvement of nitric oxide, vasoactive intestinal peptide and soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of WY-50295

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WY-50295 tromethamine is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthetic pathway of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma. This compound demonstrates significant inhibitory activity against 5-LO in a range of cellular and non-cellular systems. Furthermore, it exhibits a dual mechanism of action by also functioning as a leukotriene D4 (LTD4) receptor antagonist. This comprehensive guide details the mechanism of action of this compound, presenting key quantitative data, in-depth experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: 5-Lipoxygenase Inhibition

The primary mechanism of action of this compound is the direct inhibition of 5-lipoxygenase. This enzyme catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). By blocking 5-LO, this compound effectively reduces the production of these potent inflammatory mediators.

Quantitative Data on 5-Lipoxygenase Inhibition

The inhibitory potency of this compound has been quantified in various in vitro and ex vivo models. The following table summarizes the key half-maximal inhibitory concentration (IC50) and effective dose (ED50) values reported in the literature.

| Assay Type | Biological System | Parameter | Value | Reference |

| In Vitro 5-LO Inhibition | Rat Peritoneal Exudate Cells | IC50 | 0.055 µM | [1] |

| Mouse Macrophages | IC50 | 0.16 µM | [1] | |

| Human Peripheral Neutrophils | IC50 | 1.2 µM | [1] | |

| Rat Blood Leukocytes | IC50 | 8.1 µM | [1] | |

| Guinea Pig Peritoneal Exudate Cells (cell-free) | IC50 | 5.7 µM | [1] | |

| In Vitro Peptidoleukotriene Release | Fragmented Guinea Pig Lung | IC50 | 0.63 µM | [1] |

| Ex Vivo LTB4 Production | Rat Blood Leukocytes | ED50 (p.o.) | 19.6 mg/kg | [1] |

Selectivity of 5-Lipoxygenase Inhibition

This compound exhibits a high degree of selectivity for 5-lipoxygenase. In non-cellular enzyme assays, concentrations up to 500 µM were found to be essentially inactive against 12-lipoxygenase and 15-lipoxygenase, and prostaglandin H synthetase.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

Secondary Mechanism of Action: LTD4 Receptor Antagonism

In addition to its primary role as a 5-LO inhibitor, this compound also demonstrates antagonistic activity at the LTD4 receptor.[2] This dual action provides a more comprehensive blockade of the leukotriene pathway, as it not only prevents the formation of leukotrienes but also inhibits the action of any remaining LTD4 at its receptor.

Quantitative Data on LTD4 Receptor Antagonism

| Assay Type | Biological System | Parameter | Value | Reference |

| In Vitro LTD4-induced Contractions | Isolated Guinea Pig Trachea | pA2 | 6.06 | [2] |

| In Vivo LTD4-induced Bronchoconstriction | Anesthetized Guinea Pigs | ED50 (i.v.) | 1.3 mg/kg | [2] |

| ED50 (p.o.) | 6.6 mg/kg | [2] |

In Vivo Efficacy: Anti-Allergic Activity

The combined 5-LO inhibition and LTD4 receptor antagonism translate to significant in vivo efficacy in models of allergic bronchoconstriction.

Quantitative Data on In Vivo Anti-Allergic Effects

| Assay Type | Biological System | Parameter | Value | Reference |

| Ovalbumin-induced Bronchoconstriction | Anesthetized Sensitized Guinea Pigs | ED50 (i.v.) | 2.5 mg/kg | [1] |

| ED50 (p.o.) | 7.3 mg/kg | [1] |

Species-Specific Activity and Plasma Protein Binding

A noteworthy characteristic of this compound is its differential activity in human versus rat whole blood. The compound shows significantly reduced efficacy in inhibiting LTB4 production in human whole blood compared to rat whole blood.[3] This discrepancy is attributed to the high-affinity binding of this compound to human serum albumin, which sequesters the drug and reduces its availability to act on 5-lipoxygenase in human neutrophils.[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound.

Caption: Workflow for LTB4 inhibition assay.

Detailed Experimental Protocols

In Vitro 5-Lipoxygenase Inhibition Assay (General Protocol)

This protocol is a generalized representation based on standard methods for assessing 5-LO activity.

-

Cell Preparation: Isolate neutrophils from fresh human or rat blood using density gradient centrifugation. Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Compound Incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore such as A23187 to the cell suspension.

-

Reaction Incubation: Incubate the mixture for a defined period (e.g., 5-10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by acidifying the medium (e.g., with citric acid) and placing the samples on ice.

-

Extraction: Extract the leukotrienes from the aqueous phase using a solid-phase extraction cartridge or liquid-liquid extraction with an organic solvent.

-

Quantification: Analyze the extracted samples to quantify the amount of LTB4 produced. This is typically done using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or by using a specific enzyme-linked immunosorbent assay (ELISA) kit for LTB4.

-

Data Analysis: Calculate the percentage inhibition of LTB4 production for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Ovalbumin-Induced Bronchoconstriction in Guinea Pigs (General Protocol)

This protocol outlines the general steps involved in a common model of allergic asthma.

-

Sensitization: Sensitize male Hartley guinea pigs with an intraperitoneal injection of ovalbumin. A typical sensitization schedule might involve two injections of ovalbumin administered two days apart.

-

Drug Administration: After a sensitization period of approximately 2-3 weeks, administer this compound or vehicle control to the animals. For oral administration, the compound is typically given via gavage at a specified time before the antigen challenge (e.g., 4 hours). For intravenous administration, it is given shortly before the challenge.

-

Anesthesia and Surgical Preparation: Anesthetize the guinea pigs (e.g., with urethane). Perform a tracheotomy and cannulate the trachea to allow for artificial ventilation and measurement of respiratory parameters. Cannulate the jugular vein for intravenous administration of the antigen.

-

Measurement of Bronchoconstriction: Monitor changes in bronchomotor tone, typically by measuring changes in intratracheal pressure or lung resistance and dynamic compliance.

-

Antigen Challenge: Induce bronchoconstriction by administering an intravenous challenge of ovalbumin.

-

Data Acquisition and Analysis: Record the changes in bronchomotor tone following the antigen challenge. Calculate the peak increase in bronchoconstriction and express the inhibitory effect of this compound as the percentage reduction in the ovalbumin-induced response compared to the vehicle-treated group. Determine the ED50 value from the dose-response curve.

Conclusion

This compound is a potent 5-lipoxygenase inhibitor with the additional property of LTD4 receptor antagonism. This dual mechanism of action allows for a comprehensive blockade of the leukotriene pathway, leading to significant anti-inflammatory and anti-allergic effects in preclinical models. While its high affinity for human serum albumin presents a challenge for systemic delivery in humans, the pharmacological profile of this compound provides a valuable framework for the development of novel anti-leukotriene agents for the treatment of asthma and other inflammatory disorders. Further research focusing on overcoming the plasma protein binding issue could unlock the full therapeutic potential of this class of compounds.

References

- 1. A model of irritant-induced bronchoconstriction in the spontaneously breathing guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of NANC neural bronchoconstriction in vivo in the guinea-pig: involvement of nitric oxide, vasoactive intestinal peptide and soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

The Selective 5-Lipoxygenase Inhibitor: WY-50295 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of WY-50295, a potent and selective inhibitor of 5-lipoxygenase (5-LO). The information presented herein is intended to support research and development efforts in the fields of inflammation, respiratory diseases, and other leukotriene-dependent pathologies.

Introduction to this compound and 5-Lipoxygenase

The 5-lipoxygenase (5-LO) pathway is a critical component of the arachidonic acid cascade, leading to the production of leukotrienes, which are potent lipid mediators of inflammation.[1] 5-LO, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes.[2][3] These mediators are implicated in a variety of inflammatory conditions, including asthma, allergic rhinitis, and inflammatory bowel disease.

This compound is an orally active and selective inhibitor of 5-lipoxygenase.[4] Its ability to specifically target 5-LO makes it a valuable tool for studying the role of leukotrienes in various physiological and pathological processes and a potential therapeutic agent for leukotriene-mediated diseases.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been evaluated in various in vitro and ex vivo systems. The half-maximal inhibitory concentration (IC50) and the effective dose (ED50) values demonstrate its significant activity against 5-lipoxygenase.

| System | Species | IC50 / ED50 | Reference |

| In Vitro 5-LO Inhibition | |||

| Rat Peritoneal Exudate Cells | Rat | 0.055 µM (IC50) | [5] |

| Mouse Macrophages | Mouse | 0.16 µM (IC50) | [5] |

| Human Peripheral Neutrophils | Human | 1.2 µM (IC50) | [5] |

| Rat Blood Leukocytes | Rat | 8.1 µM (IC50) | [5] |

| Guinea Pig Peritoneal Exudate Cells (cell-free) | Guinea Pig | 5.7 µM (IC50) | [5] |

| Fragmented Guinea Pig Lung (peptidoleukotrienes) | Guinea Pig | 0.63 µM (IC50) | [5] |

| Rat Whole Blood Leukocytes (LTB4 formation) | Rat | 40 µM (IC50) | |

| Ex Vivo 5-LO Inhibition | |||

| Rat Blood Leukocytes (LTB4 production) | Rat | 19.6 mg/kg p.o. (ED50) | [5] |

| Rat | 18 mg/kg p.o. (ED50) | ||

| In Vivo Efficacy | |||

| Ovalbumin-induced Bronchoconstriction | Guinea Pig | 2.5 mg/kg i.v. (ED50) | [5] |

| Guinea Pig | 7.3 mg/kg p.o. (ED50) | [5] |

Selectivity Profile of this compound

A key attribute of this compound is its high selectivity for 5-lipoxygenase over other related enzymes in the arachidonic acid cascade.

| Enzyme | Species/Source | Activity of this compound | Reference |

| 12-Lipoxygenase | Not specified | Essentially inactive at concentrations up to 500 µM | [5] |

| 15-Lipoxygenase | Not specified | Essentially inactive at concentrations up to 500 µM | [5] |

| Prostaglandin H Synthetase (COX) | Not specified | Essentially inactive at concentrations up to 500 µM | [5] |

| Human Phospholipase A2 | Human | Inactive at concentrations up to 50 µM | [5] |

| Prostaglandin Generation | Rat Peritoneal Exudate Cells | No effect at concentrations up to 10 µM | [5] |

| Mouse Macrophages | No effect at concentrations up to 1 µM | [5] |

Signaling Pathways and Experimental Workflows

The 5-Lipoxygenase Signaling Pathway and Inhibition by this compound

The following diagram illustrates the key steps in the 5-lipoxygenase pathway, leading to the production of pro-inflammatory leukotrienes, and the point of intervention by this compound.

General Experimental Workflow for Assessing 5-LO Inhibitors

The diagram below outlines a typical workflow for the in vitro evaluation of a potential 5-lipoxygenase inhibitor.

Experimental Protocols

In Vitro 5-Lipoxygenase Inhibition Assay (Spectrophotometric)

This protocol is a generalized method for determining the in vitro inhibitory activity of a compound against 5-lipoxygenase.

Materials:

-

Purified 5-lipoxygenase enzyme

-

Arachidonic acid (substrate)

-

This compound or other test inhibitor

-

Borate (B1201080) buffer (0.1 M, pH 9.0)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of 5-lipoxygenase in cold borate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5 minutes.

-

Prepare a stock solution of arachidonic acid in ethanol. Just before use, dilute the stock solution in borate buffer to the desired final concentration (e.g., 10-100 µM).

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions to determine the IC50 value.

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, add the following to each well/cuvette:

-

Blank: Borate buffer and substrate.

-

Control (No Inhibitor): 5-LO enzyme solution, DMSO (at the same final concentration as in the inhibitor wells), and borate buffer.

-

Test Compound: 5-LO enzyme solution, this compound dilution, and borate buffer.

-

-

-

Pre-incubation:

-

Pre-incubate the plate/cuvettes at room temperature for 5 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the arachidonic acid solution to all wells/cuvettes.

-

Immediately begin monitoring the increase in absorbance at 234 nm in kinetic mode, taking readings every 30 seconds for 5-10 minutes. The formation of a conjugated diene in the hydroperoxide product results in this absorbance increase.

-

-

Data Analysis:

-

Determine the rate of reaction (V) from the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Ex Vivo Leukotriene B4 (LTB4) Production in Rat Whole Blood

This protocol describes a method to assess the inhibitory effect of a compound on LTB4 production in whole blood after oral administration to rats.

Materials:

-

Male Wistar rats

-

This compound or other test inhibitor formulated for oral administration

-

Heparinized blood collection tubes

-

Calcium ionophore A23187

-

Phosphate-buffered saline (PBS)

-

Methanol (B129727) for protein precipitation

-

LTB4 ELISA kit or LC-MS/MS for quantification

-

Centrifuge

Procedure:

-

Animal Dosing:

-

Administer this compound or vehicle control orally (p.o.) to rats at the desired doses. A typical pretreatment time is 4 hours.[5]

-

-

Blood Collection:

-

At the end of the pretreatment period, collect blood from the rats via cardiac puncture or other appropriate method into heparinized tubes.

-

-

Stimulation of LTB4 Production:

-

Aliquot the whole blood into microcentrifuge tubes.

-

Add calcium ionophore A23187 to a final concentration of 10-50 µM to stimulate LTB4 synthesis.

-

Incubate the blood samples at 37°C for 15-30 minutes.

-

-

Sample Processing:

-

Stop the reaction by placing the tubes on ice and adding cold methanol to precipitate proteins.

-

Vortex the samples and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

-

-

LTB4 Quantification:

-

Carefully collect the supernatant.

-

Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 ELISA kit or by a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of LTB4 production for each dose of the test compound compared to the vehicle-treated control group.

-

Determine the ED50 value by plotting the percentage of inhibition against the dose of the compound.

-

Ovalbumin-Induced Bronchoconstriction in Guinea Pigs

This in vivo model is used to evaluate the efficacy of compounds in an allergic asthma-like condition.

Materials:

-

Male Hartley guinea pigs

-

Ovalbumin (OVA) for sensitization and challenge

-

Aluminum hydroxide (B78521) (adjuvant)

-

Anesthetic (e.g., pentobarbital)

-

Tracheal cannula and ventilator

-

Pressure transducer to measure airway pressure

-

This compound or other test compound

Procedure:

-

Sensitization:

-

Sensitize the guinea pigs by intraperitoneal injection of a solution containing ovalbumin and aluminum hydroxide. This is typically done on day 1 and day 14.

-

-

Drug Administration:

-

On the day of the experiment (e.g., day 28), administer this compound or vehicle control either intravenously (i.v.) or orally (p.o.) at a specified pretreatment time (e.g., 5 minutes for i.v., 4 hours for p.o.).[5]

-

-

Anesthesia and Surgical Preparation:

-

Anesthetize the guinea pigs.

-

Perform a tracheotomy and insert a cannula into the trachea.

-

Connect the animal to a small animal ventilator.

-

Monitor intratracheal pressure using a pressure transducer.

-

-

Ovalbumin Challenge:

-

Administer an aerosolized solution of ovalbumin to the lungs to induce bronchoconstriction.

-

-

Measurement of Bronchoconstriction:

-

Record the increase in intratracheal pressure, which is a measure of airway resistance and bronchoconstriction.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the ovalbumin-induced increase in airway pressure for each dose of the test compound compared to the vehicle-treated control group.

-

Determine the ED50 value, which is the dose of the compound that causes a 50% inhibition of the maximum bronchoconstrictor response.

-

Conclusion

This compound is a potent and selective 5-lipoxygenase inhibitor with demonstrated efficacy in both in vitro and in vivo models of inflammation and allergy. Its well-defined mechanism of action and selectivity profile make it an invaluable research tool for elucidating the role of leukotrienes in health and disease. The data and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of 5-lipoxygenase inhibition.

References

- 1. Inhaled montelukast inhibits cysteinyl-leukotriene-induced bronchoconstriction in ovalbumin-sensitized guinea-pigs: the potential as a new asthma medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of inhibition of ovalbumin-induced bronchoconstriction in guinea pigs and in vitro inhibition of tumor necrosis factor-alpha formation with phosphodiesterase 4 (PDE4) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Adrenomedullin inhibits ovalbumin-induced bronchoconstriction and airway microvascular leakage in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective 5-Lipoxygenase Inhibitor: WY-50295 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of WY-50295, a potent and selective inhibitor of 5-lipoxygenase (5-LO). The information presented herein is intended to support research and development efforts in the fields of inflammation, respiratory diseases, and other leukotriene-dependent pathologies.

Introduction to this compound and 5-Lipoxygenase

The 5-lipoxygenase (5-LO) pathway is a critical component of the arachidonic acid cascade, leading to the production of leukotrienes, which are potent lipid mediators of inflammation.[1] 5-LO, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes.[2][3] These mediators are implicated in a variety of inflammatory conditions, including asthma, allergic rhinitis, and inflammatory bowel disease.

This compound is an orally active and selective inhibitor of 5-lipoxygenase.[4] Its ability to specifically target 5-LO makes it a valuable tool for studying the role of leukotrienes in various physiological and pathological processes and a potential therapeutic agent for leukotriene-mediated diseases.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been evaluated in various in vitro and ex vivo systems. The half-maximal inhibitory concentration (IC50) and the effective dose (ED50) values demonstrate its significant activity against 5-lipoxygenase.

| System | Species | IC50 / ED50 | Reference |

| In Vitro 5-LO Inhibition | |||

| Rat Peritoneal Exudate Cells | Rat | 0.055 µM (IC50) | [5] |

| Mouse Macrophages | Mouse | 0.16 µM (IC50) | [5] |

| Human Peripheral Neutrophils | Human | 1.2 µM (IC50) | [5] |

| Rat Blood Leukocytes | Rat | 8.1 µM (IC50) | [5] |

| Guinea Pig Peritoneal Exudate Cells (cell-free) | Guinea Pig | 5.7 µM (IC50) | [5] |

| Fragmented Guinea Pig Lung (peptidoleukotrienes) | Guinea Pig | 0.63 µM (IC50) | [5] |

| Rat Whole Blood Leukocytes (LTB4 formation) | Rat | 40 µM (IC50) | |

| Ex Vivo 5-LO Inhibition | |||

| Rat Blood Leukocytes (LTB4 production) | Rat | 19.6 mg/kg p.o. (ED50) | [5] |

| Rat | 18 mg/kg p.o. (ED50) | ||

| In Vivo Efficacy | |||

| Ovalbumin-induced Bronchoconstriction | Guinea Pig | 2.5 mg/kg i.v. (ED50) | [5] |

| Guinea Pig | 7.3 mg/kg p.o. (ED50) | [5] |

Selectivity Profile of this compound

A key attribute of this compound is its high selectivity for 5-lipoxygenase over other related enzymes in the arachidonic acid cascade.

| Enzyme | Species/Source | Activity of this compound | Reference |

| 12-Lipoxygenase | Not specified | Essentially inactive at concentrations up to 500 µM | [5] |

| 15-Lipoxygenase | Not specified | Essentially inactive at concentrations up to 500 µM | [5] |

| Prostaglandin H Synthetase (COX) | Not specified | Essentially inactive at concentrations up to 500 µM | [5] |

| Human Phospholipase A2 | Human | Inactive at concentrations up to 50 µM | [5] |

| Prostaglandin Generation | Rat Peritoneal Exudate Cells | No effect at concentrations up to 10 µM | [5] |

| Mouse Macrophages | No effect at concentrations up to 1 µM | [5] |

Signaling Pathways and Experimental Workflows

The 5-Lipoxygenase Signaling Pathway and Inhibition by this compound

The following diagram illustrates the key steps in the 5-lipoxygenase pathway, leading to the production of pro-inflammatory leukotrienes, and the point of intervention by this compound.

General Experimental Workflow for Assessing 5-LO Inhibitors

The diagram below outlines a typical workflow for the in vitro evaluation of a potential 5-lipoxygenase inhibitor.

Experimental Protocols

In Vitro 5-Lipoxygenase Inhibition Assay (Spectrophotometric)

This protocol is a generalized method for determining the in vitro inhibitory activity of a compound against 5-lipoxygenase.

Materials:

-

Purified 5-lipoxygenase enzyme

-

Arachidonic acid (substrate)

-

This compound or other test inhibitor

-

Borate buffer (0.1 M, pH 9.0)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of 5-lipoxygenase in cold borate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5 minutes.

-

Prepare a stock solution of arachidonic acid in ethanol. Just before use, dilute the stock solution in borate buffer to the desired final concentration (e.g., 10-100 µM).

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions to determine the IC50 value.

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, add the following to each well/cuvette:

-

Blank: Borate buffer and substrate.

-

Control (No Inhibitor): 5-LO enzyme solution, DMSO (at the same final concentration as in the inhibitor wells), and borate buffer.

-

Test Compound: 5-LO enzyme solution, this compound dilution, and borate buffer.

-

-

-

Pre-incubation:

-

Pre-incubate the plate/cuvettes at room temperature for 5 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the arachidonic acid solution to all wells/cuvettes.

-

Immediately begin monitoring the increase in absorbance at 234 nm in kinetic mode, taking readings every 30 seconds for 5-10 minutes. The formation of a conjugated diene in the hydroperoxide product results in this absorbance increase.

-

-

Data Analysis:

-

Determine the rate of reaction (V) from the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Ex Vivo Leukotriene B4 (LTB4) Production in Rat Whole Blood

This protocol describes a method to assess the inhibitory effect of a compound on LTB4 production in whole blood after oral administration to rats.

Materials:

-

Male Wistar rats

-

This compound or other test inhibitor formulated for oral administration

-

Heparinized blood collection tubes

-

Calcium ionophore A23187

-

Phosphate-buffered saline (PBS)

-

Methanol for protein precipitation

-

LTB4 ELISA kit or LC-MS/MS for quantification

-

Centrifuge

Procedure:

-

Animal Dosing:

-

Administer this compound or vehicle control orally (p.o.) to rats at the desired doses. A typical pretreatment time is 4 hours.[5]

-

-

Blood Collection:

-

At the end of the pretreatment period, collect blood from the rats via cardiac puncture or other appropriate method into heparinized tubes.

-

-

Stimulation of LTB4 Production:

-

Aliquot the whole blood into microcentrifuge tubes.

-

Add calcium ionophore A23187 to a final concentration of 10-50 µM to stimulate LTB4 synthesis.

-

Incubate the blood samples at 37°C for 15-30 minutes.

-

-

Sample Processing:

-

Stop the reaction by placing the tubes on ice and adding cold methanol to precipitate proteins.

-

Vortex the samples and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

-

-

LTB4 Quantification:

-

Carefully collect the supernatant.

-

Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 ELISA kit or by a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of LTB4 production for each dose of the test compound compared to the vehicle-treated control group.

-

Determine the ED50 value by plotting the percentage of inhibition against the dose of the compound.

-

Ovalbumin-Induced Bronchoconstriction in Guinea Pigs

This in vivo model is used to evaluate the efficacy of compounds in an allergic asthma-like condition.

Materials:

-

Male Hartley guinea pigs

-

Ovalbumin (OVA) for sensitization and challenge

-

Aluminum hydroxide (adjuvant)

-

Anesthetic (e.g., pentobarbital)

-

Tracheal cannula and ventilator

-

Pressure transducer to measure airway pressure

-

This compound or other test compound

Procedure:

-

Sensitization:

-

Sensitize the guinea pigs by intraperitoneal injection of a solution containing ovalbumin and aluminum hydroxide. This is typically done on day 1 and day 14.

-

-

Drug Administration:

-

On the day of the experiment (e.g., day 28), administer this compound or vehicle control either intravenously (i.v.) or orally (p.o.) at a specified pretreatment time (e.g., 5 minutes for i.v., 4 hours for p.o.).[5]

-

-

Anesthesia and Surgical Preparation:

-

Anesthetize the guinea pigs.

-

Perform a tracheotomy and insert a cannula into the trachea.

-

Connect the animal to a small animal ventilator.

-

Monitor intratracheal pressure using a pressure transducer.

-

-

Ovalbumin Challenge:

-

Administer an aerosolized solution of ovalbumin to the lungs to induce bronchoconstriction.

-

-

Measurement of Bronchoconstriction:

-

Record the increase in intratracheal pressure, which is a measure of airway resistance and bronchoconstriction.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the ovalbumin-induced increase in airway pressure for each dose of the test compound compared to the vehicle-treated control group.

-

Determine the ED50 value, which is the dose of the compound that causes a 50% inhibition of the maximum bronchoconstrictor response.

-

Conclusion

This compound is a potent and selective 5-lipoxygenase inhibitor with demonstrated efficacy in both in vitro and in vivo models of inflammation and allergy. Its well-defined mechanism of action and selectivity profile make it an invaluable research tool for elucidating the role of leukotrienes in health and disease. The data and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of 5-lipoxygenase inhibition.

References

- 1. Inhaled montelukast inhibits cysteinyl-leukotriene-induced bronchoconstriction in ovalbumin-sensitized guinea-pigs: the potential as a new asthma medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of inhibition of ovalbumin-induced bronchoconstriction in guinea pigs and in vitro inhibition of tumor necrosis factor-alpha formation with phosphodiesterase 4 (PDE4) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Adrenomedullin inhibits ovalbumin-induced bronchoconstriction and airway microvascular leakage in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of WY-50295 Tromethamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WY-50295 tromethamine is a potent and selective, orally active inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes. Furthermore, it exhibits a dual mechanism of action by also acting as a leukotriene D4 (LTD4) receptor antagonist. This technical guide provides a comprehensive overview of the pharmacological profile of this compound tromethamine, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of inflammation, respiratory diseases, and drug development.

Introduction

Leukotrienes are potent lipid mediators derived from the metabolism of arachidonic acid via the 5-lipoxygenase pathway. They are critically involved in the pathophysiology of a range of inflammatory diseases, most notably asthma, where they contribute to bronchoconstriction, mucus secretion, and airway inflammation. This compound tromethamine, chemically identified as S(alpha)-methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid, emerged as a promising therapeutic candidate due to its potent and selective inhibition of 5-lipoxygenase.[1] Additionally, its ability to antagonize LTD4 receptors offers a complementary mechanism to mitigate the effects of leukotrienes.[2] This document delineates the in vitro and in vivo pharmacological characteristics of this compound tromethamine.

Mechanism of Action

The primary mechanism of action of this compound tromethamine is the selective inhibition of the 5-lipoxygenase enzyme. This inhibition is reversible and, in some systems, dependent on the substrate concentration.[1] By blocking 5-LO, this compound prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in the biosynthesis of all leukotrienes, including the potent chemoattractant LTB4 and the bronchoconstrictive cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).

In addition to its 5-LO inhibitory activity, this compound tromethamine also demonstrates antagonism at the LTD4 receptor, as evidenced by its ability to inhibit LTD4-induced contractions of isolated guinea pig trachea.[2] This dual action allows this compound to not only block the production of leukotrienes but also to inhibit the biological effects of pre-formed LTD4.

Signaling Pathway of 5-Lipoxygenase Inhibition

The following diagram illustrates the 5-lipoxygenase pathway and the points of intervention for this compound tromethamine.

Caption: 5-Lipoxygenase signaling pathway and dual mechanism of this compound.

Quantitative Pharmacological Data

The inhibitory potency and efficacy of this compound tromethamine have been evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data.

In Vitro 5-Lipoxygenase Inhibitory Activity

| Biological System | IC50 (µM) | Reference |

| Rat Peritoneal Exudate Cells | 0.055 | [1] |

| Mouse Macrophages | 0.16 | [1] |

| Human Peripheral Neutrophils | 1.2 | [1] |

| Rat Blood Leukocytes | 8.1 | [1] |

| Guinea Pig Peritoneal Exudate Cells (cell-free) | 5.7 | [1] |

| Fragmented Guinea Pig Lung (peptidoleukotriene release) | 0.63 | [1][2] |

In Vivo 5-Lipoxygenase Inhibitory and Anti-Allergic Activity

| Model | Route | ED50 (mg/kg) | Pretreatment Time | Reference |

| Ex vivo LTB4 production in rat blood leukocytes | p.o. | 19.6 | 4 h | [1] |

| Ovalbumin-induced bronchoconstriction (guinea pig) | i.v. | 2.5 | 5 min | [1][2] |

| Ovalbumin-induced bronchoconstriction (guinea pig) | p.o. | 7.3 | 4 h | [1][2] |

| LTD4-induced bronchoconstriction (guinea pig) | i.v. | 1.3 | - | [2] |

| LTD4-induced bronchoconstriction (guinea pig) | p.o. | 6.6 | - | [2] |

p.o. = oral administration; i.v. = intravenous administration

Leukotriene D4 Receptor Antagonism

| Assay | Parameter | Value | Reference |

| LTD4-induced contractions of isolated guinea pig trachea | pA2 | 6.06 | [2] |

Selectivity Profile

This compound tromethamine demonstrates selectivity for 5-lipoxygenase over other enzymes involved in the arachidonic acid cascade. At concentrations up to 10 µM in rat peritoneal exudate cells and 1 µM in mouse macrophages, it did not affect prostaglandin (B15479496) generation.[1] In non-cellular enzyme assays, this compound was essentially inactive against 12-lipoxygenase, 15-lipoxygenase, and prostaglandin H synthetase at concentrations up to 500 µM, and against human phospholipase A2 at concentrations up to 50 µM.[1]

Influence of Protein Binding

A significant characteristic of this compound is its high-affinity binding to human serum albumin. This binding is a primary reason for its reduced activity in human whole blood assays, where it did not inhibit LTB4 production at concentrations up to 200 µM. This suggests that in the in vivo human setting, the free, pharmacologically active concentration of this compound may be limited.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro 5-Lipoxygenase Inhibition Assay (General Protocol)

This protocol is a generalized representation based on standard methods for assessing 5-LO activity in inflammatory cells.

-

Cell Preparation:

-

Rat peritoneal exudate cells, mouse macrophages, or human peripheral neutrophils are isolated and purified using standard cell separation techniques (e.g., density gradient centrifugation).

-

Cells are washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution) at a defined concentration.

-

-

Incubation with Inhibitor:

-

Aliquots of the cell suspension are pre-incubated with various concentrations of this compound tromethamine or vehicle control for a specified period (e.g., 10-15 minutes) at 37°C.

-

-

Stimulation of Leukotriene Synthesis:

-

Leukotriene production is initiated by adding a calcium ionophore (e.g., A23187) to the cell suspension.

-

The reaction is allowed to proceed for a defined time (e.g., 5-10 minutes) at 37°C.

-

-

Termination and Sample Processing:

-

The reaction is terminated by placing the samples on ice and/or adding a chelating agent like EDTA.

-

Cells are pelleted by centrifugation, and the supernatant is collected for leukotriene analysis.

-

-

Quantification of Leukotriene B4:

-

LTB4 levels in the supernatant are quantified using a specific and sensitive method, such as Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis:

-

The percentage inhibition of LTB4 production at each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

-

In Vivo Ovalbumin-Induced Bronchoconstriction in Guinea Pigs

This protocol describes a common model for evaluating anti-asthmatic drugs.

Caption: Experimental workflow for the ovalbumin-induced bronchoconstriction model.

-

Animal Sensitization:

-

Male Hartley guinea pigs are actively sensitized to ovalbumin. A typical protocol involves intraperitoneal (i.p.) injections of ovalbumin (e.g., 10 mg/kg) on two separate days (e.g., day 1 and day 3).

-

-

Waiting Period:

-

A period of 2 to 3 weeks is allowed for the development of an immune response and production of antibodies.

-

-

Drug Administration:

-

This compound tromethamine is administered either intravenously (i.v.) or orally (p.o.) at various doses. The pretreatment time before the ovalbumin challenge is critical and is specified in the experimental design (e.g., 5 minutes for i.v., 4 hours for p.o.).

-

-

Anesthesia and Surgical Preparation:

-

Animals are anesthetized (e.g., with sodium pentobarbital).

-

The trachea is cannulated for artificial respiration, and the jugular vein is cannulated for the administration of the antigen challenge.

-

-

Measurement of Bronchoconstriction:

-

Bronchoconstriction is quantified using a method such as the Konzett-Rössler technique, which measures the overflow of air from a constant-volume respirator, or by measuring changes in intratracheal pressure.

-

-

Antigen Challenge:

-

A bolus i.v. injection of ovalbumin is administered to induce an immediate bronchoconstrictor response.

-

-

Data Analysis:

-

The peak increase in bronchoconstriction is measured for each animal.

-

The percentage inhibition of the bronchoconstrictor response by this compound is calculated by comparing the response in treated animals to that in vehicle-treated control animals.

-

The ED50 value is determined from the dose-response curve.

-

Conclusion

This compound tromethamine is a well-characterized, potent, and selective 5-lipoxygenase inhibitor with additional LTD4 receptor antagonist properties. It demonstrates significant efficacy in a range of preclinical in vitro and in vivo models of allergic inflammation and bronchoconstriction. While its high affinity for human serum albumin presents a potential challenge for clinical development, the pharmacological profile of this compound provides a valuable benchmark for the development of novel anti-inflammatory and anti-asthmatic therapies targeting the leukotriene pathway. This technical guide serves as a comprehensive resource for understanding the multifaceted pharmacological properties of this compound.

References

In-Depth Pharmacological Profile of WY-50295 Tromethamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WY-50295 tromethamine is a potent and selective, orally active inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes. Furthermore, it exhibits a dual mechanism of action by also acting as a leukotriene D4 (LTD4) receptor antagonist. This technical guide provides a comprehensive overview of the pharmacological profile of this compound tromethamine, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of inflammation, respiratory diseases, and drug development.

Introduction

Leukotrienes are potent lipid mediators derived from the metabolism of arachidonic acid via the 5-lipoxygenase pathway. They are critically involved in the pathophysiology of a range of inflammatory diseases, most notably asthma, where they contribute to bronchoconstriction, mucus secretion, and airway inflammation. This compound tromethamine, chemically identified as S(alpha)-methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid, emerged as a promising therapeutic candidate due to its potent and selective inhibition of 5-lipoxygenase.[1] Additionally, its ability to antagonize LTD4 receptors offers a complementary mechanism to mitigate the effects of leukotrienes.[2] This document delineates the in vitro and in vivo pharmacological characteristics of this compound tromethamine.

Mechanism of Action

The primary mechanism of action of this compound tromethamine is the selective inhibition of the 5-lipoxygenase enzyme. This inhibition is reversible and, in some systems, dependent on the substrate concentration.[1] By blocking 5-LO, this compound prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in the biosynthesis of all leukotrienes, including the potent chemoattractant LTB4 and the bronchoconstrictive cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).

In addition to its 5-LO inhibitory activity, this compound tromethamine also demonstrates antagonism at the LTD4 receptor, as evidenced by its ability to inhibit LTD4-induced contractions of isolated guinea pig trachea.[2] This dual action allows this compound to not only block the production of leukotrienes but also to inhibit the biological effects of pre-formed LTD4.

Signaling Pathway of 5-Lipoxygenase Inhibition

The following diagram illustrates the 5-lipoxygenase pathway and the points of intervention for this compound tromethamine.

Caption: 5-Lipoxygenase signaling pathway and dual mechanism of this compound.

Quantitative Pharmacological Data

The inhibitory potency and efficacy of this compound tromethamine have been evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data.

In Vitro 5-Lipoxygenase Inhibitory Activity

| Biological System | IC50 (µM) | Reference |

| Rat Peritoneal Exudate Cells | 0.055 | [1] |

| Mouse Macrophages | 0.16 | [1] |

| Human Peripheral Neutrophils | 1.2 | [1] |

| Rat Blood Leukocytes | 8.1 | [1] |

| Guinea Pig Peritoneal Exudate Cells (cell-free) | 5.7 | [1] |

| Fragmented Guinea Pig Lung (peptidoleukotriene release) | 0.63 | [1][2] |

In Vivo 5-Lipoxygenase Inhibitory and Anti-Allergic Activity

| Model | Route | ED50 (mg/kg) | Pretreatment Time | Reference |

| Ex vivo LTB4 production in rat blood leukocytes | p.o. | 19.6 | 4 h | [1] |

| Ovalbumin-induced bronchoconstriction (guinea pig) | i.v. | 2.5 | 5 min | [1][2] |

| Ovalbumin-induced bronchoconstriction (guinea pig) | p.o. | 7.3 | 4 h | [1][2] |

| LTD4-induced bronchoconstriction (guinea pig) | i.v. | 1.3 | - | [2] |

| LTD4-induced bronchoconstriction (guinea pig) | p.o. | 6.6 | - | [2] |

p.o. = oral administration; i.v. = intravenous administration

Leukotriene D4 Receptor Antagonism

| Assay | Parameter | Value | Reference |

| LTD4-induced contractions of isolated guinea pig trachea | pA2 | 6.06 | [2] |

Selectivity Profile

This compound tromethamine demonstrates selectivity for 5-lipoxygenase over other enzymes involved in the arachidonic acid cascade. At concentrations up to 10 µM in rat peritoneal exudate cells and 1 µM in mouse macrophages, it did not affect prostaglandin generation.[1] In non-cellular enzyme assays, this compound was essentially inactive against 12-lipoxygenase, 15-lipoxygenase, and prostaglandin H synthetase at concentrations up to 500 µM, and against human phospholipase A2 at concentrations up to 50 µM.[1]

Influence of Protein Binding

A significant characteristic of this compound is its high-affinity binding to human serum albumin. This binding is a primary reason for its reduced activity in human whole blood assays, where it did not inhibit LTB4 production at concentrations up to 200 µM. This suggests that in the in vivo human setting, the free, pharmacologically active concentration of this compound may be limited.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro 5-Lipoxygenase Inhibition Assay (General Protocol)

This protocol is a generalized representation based on standard methods for assessing 5-LO activity in inflammatory cells.

-

Cell Preparation:

-

Rat peritoneal exudate cells, mouse macrophages, or human peripheral neutrophils are isolated and purified using standard cell separation techniques (e.g., density gradient centrifugation).

-

Cells are washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution) at a defined concentration.

-

-

Incubation with Inhibitor:

-

Aliquots of the cell suspension are pre-incubated with various concentrations of this compound tromethamine or vehicle control for a specified period (e.g., 10-15 minutes) at 37°C.

-

-

Stimulation of Leukotriene Synthesis:

-

Leukotriene production is initiated by adding a calcium ionophore (e.g., A23187) to the cell suspension.

-

The reaction is allowed to proceed for a defined time (e.g., 5-10 minutes) at 37°C.

-

-

Termination and Sample Processing:

-

The reaction is terminated by placing the samples on ice and/or adding a chelating agent like EDTA.

-

Cells are pelleted by centrifugation, and the supernatant is collected for leukotriene analysis.

-

-

Quantification of Leukotriene B4:

-

LTB4 levels in the supernatant are quantified using a specific and sensitive method, such as Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis:

-

The percentage inhibition of LTB4 production at each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

-

In Vivo Ovalbumin-Induced Bronchoconstriction in Guinea Pigs

This protocol describes a common model for evaluating anti-asthmatic drugs.

Caption: Experimental workflow for the ovalbumin-induced bronchoconstriction model.

-

Animal Sensitization:

-

Male Hartley guinea pigs are actively sensitized to ovalbumin. A typical protocol involves intraperitoneal (i.p.) injections of ovalbumin (e.g., 10 mg/kg) on two separate days (e.g., day 1 and day 3).

-

-

Waiting Period:

-

A period of 2 to 3 weeks is allowed for the development of an immune response and production of antibodies.

-

-

Drug Administration:

-

This compound tromethamine is administered either intravenously (i.v.) or orally (p.o.) at various doses. The pretreatment time before the ovalbumin challenge is critical and is specified in the experimental design (e.g., 5 minutes for i.v., 4 hours for p.o.).

-

-

Anesthesia and Surgical Preparation:

-

Animals are anesthetized (e.g., with sodium pentobarbital).

-

The trachea is cannulated for artificial respiration, and the jugular vein is cannulated for the administration of the antigen challenge.

-

-

Measurement of Bronchoconstriction:

-

Bronchoconstriction is quantified using a method such as the Konzett-Rössler technique, which measures the overflow of air from a constant-volume respirator, or by measuring changes in intratracheal pressure.

-

-

Antigen Challenge:

-

A bolus i.v. injection of ovalbumin is administered to induce an immediate bronchoconstrictor response.

-

-

Data Analysis:

-

The peak increase in bronchoconstriction is measured for each animal.

-

The percentage inhibition of the bronchoconstrictor response by this compound is calculated by comparing the response in treated animals to that in vehicle-treated control animals.

-

The ED50 value is determined from the dose-response curve.

-

Conclusion

This compound tromethamine is a well-characterized, potent, and selective 5-lipoxygenase inhibitor with additional LTD4 receptor antagonist properties. It demonstrates significant efficacy in a range of preclinical in vitro and in vivo models of allergic inflammation and bronchoconstriction. While its high affinity for human serum albumin presents a potential challenge for clinical development, the pharmacological profile of this compound provides a valuable benchmark for the development of novel anti-inflammatory and anti-asthmatic therapies targeting the leukotriene pathway. This technical guide serves as a comprehensive resource for understanding the multifaceted pharmacological properties of this compound.

References

WY-50295: A Technical Overview of a Potent 5-Lipoxygenase Inhibitor

Introduction: WY-50295, also known as this compound tromethamine, is a potent and selective, orally active inhibitor of 5-lipoxygenase (5-LO). Developed by Wyeth-Ayerst Research, this compound emerged in the early 1990s as a potential therapeutic agent for leukotriene-dependent pathologies such as asthma. This document provides a technical summary of the available scientific information on this compound, focusing on its pharmacological profile and mechanism of action. Due to the limited publicly available information on its specific discovery and detailed historical development, this guide will focus on the well-documented scientific findings.

Mechanism of Action and Pharmacological Profile

This compound exerts its therapeutic effect by inhibiting the 5-lipoxygenase enzyme, a key component in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators involved in a variety of physiological and pathological processes, including allergic reactions and inflammation. By blocking 5-LO, this compound effectively reduces the production of leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

The inhibitory activity of this compound has been demonstrated across various in vitro and in vivo models. It has shown significant potency in inhibiting 5-lipoxygenase in different cell types, including rat peritoneal exudate cells, mouse macrophages, and human peripheral neutrophils.[1] Notably, its inhibitory activity in purified human blood neutrophils was found to be reversible.[1]

A key characteristic of this compound is its selectivity for 5-lipoxygenase. Studies have shown that it is essentially inactive against other enzymes in the arachidonic acid cascade, such as 12-lipoxygenase, 15-lipoxygenase, and prostaglandin (B15479496) H synthetase, at concentrations up to 500 microM.[1] Furthermore, it did not affect human phospholipase A2 at concentrations up to 50 microM.[1] Interestingly, this compound also demonstrated LTD4 receptor antagonism, suggesting a dual mechanism of action that could be beneficial in treating allergic conditions.[2]

One significant challenge identified for this compound was its high affinity for human serum albumin.[3] This binding was found to significantly reduce its inhibitory activity in human whole blood assays, a factor that may have limited its clinical development.[3]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy data for this compound as reported in the scientific literature.

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Type/Assay | IC50 Value (µM) |

| Rat Peritoneal Exudate Cells | 0.055[1] |

| Mouse Macrophages | 0.16[1] |

| Human Peripheral Neutrophils | 1.2[1] |

| Rat Blood Leukocytes | 8.1[1] |

| Guinea Pig Cell-Free 5-Lipoxygenase | 5.7[1] |

| Fragmented Guinea Pig Lung (Peptidoleukotriene Release) | 0.63[1][2] |

| Rat Whole Blood Leukocytes (in vitro) | 40[3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Administration | Endpoint | ED50 Value (mg/kg) |

| Rat | Oral | Ex vivo LTB4 Production in Blood Leukocytes | 19.6[1] |

| Guinea Pig | Intravenous | Ovalbumin-Induced Bronchoconstriction | 2.5[1] |

| Guinea Pig | Oral | Ovalbumin-Induced Bronchoconstriction | 7.3[1][2] |

| Guinea Pig | Intravenous | LTD4-Induced Bronchoconstriction | 1.3[2] |

| Guinea Pig | Oral | LTD4-Induced Bronchoconstriction | 6.6[2] |

Experimental Protocols

While detailed, step-by-step protocols for the original discovery experiments are not available, the published studies describe the general methodologies used to characterize this compound.

5-Lipoxygenase Inhibition Assay (General Protocol)

A common method to assess 5-LO inhibition involves the following steps:

-

Cell Preparation: Isolation of target cells (e.g., neutrophils, macrophages) from a suitable source (e.g., rat peritoneal lavage, human blood).

-

Pre-incubation: The isolated cells are pre-incubated with various concentrations of this compound for a specified duration.

-

Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187) and arachidonic acid to induce leukotriene synthesis.

-

Extraction: The reaction is stopped, and the leukotrienes (e.g., LTB4) are extracted from the cell suspension.

-

Quantification: The amount of the specific leukotriene is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of leukotriene production (IC50) is calculated from the dose-response curve.

Ovalbumin-Induced Bronchoconstriction in Guinea Pigs (General Protocol)

This in vivo model assesses the anti-allergic potential of a compound:

-

Sensitization: Guinea pigs are sensitized to ovalbumin to induce an allergic state.

-

Drug Administration: this compound is administered to the sensitized animals, typically intravenously or orally, at various doses and pretreatment times.

-

Antigen Challenge: The anesthetized animals are challenged with an intravenous injection of ovalbumin to induce bronchoconstriction.

-

Measurement of Bronchoconstriction: Changes in airway resistance or other respiratory parameters are measured to quantify the degree of bronchoconstriction.

-

ED50 Determination: The effective dose of this compound that causes a 50% inhibition of the ovalbumin-induced bronchoconstriction (ED50) is determined.

Visualizing the Mechanism of Action

The following diagrams illustrate the leukotriene synthesis pathway and the experimental workflow for evaluating 5-lipoxygenase inhibitors.

Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound.

Caption: General Experimental Workflow for 5-LO Inhibitor Evaluation.

Conclusion

This compound is a well-characterized 5-lipoxygenase inhibitor with potent in vitro and in vivo activity. Its selectivity for 5-LO and its dual action as an LTD4 antagonist made it a promising candidate for the treatment of asthma and other inflammatory diseases. However, its high affinity for human serum albumin likely presented a significant hurdle for its clinical development. While the detailed history of its discovery remains largely proprietary, the published scientific literature provides a solid foundation for understanding its pharmacological properties and mechanism of action.

References

- 1. WY-50,295 tromethamine, a novel, orally active 5-lipoxygenase inhibitor: biochemical characterization and antiallergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WY-50, 295 tromethamine: an orally active 5-lipoxygenase inhibitor with anti-allergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound tromethamine: a 5-lipoxygenase inhibitor without activity in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

WY-50295: A Technical Overview of a Potent 5-Lipoxygenase Inhibitor

Introduction: WY-50295, also known as this compound tromethamine, is a potent and selective, orally active inhibitor of 5-lipoxygenase (5-LO). Developed by Wyeth-Ayerst Research, this compound emerged in the early 1990s as a potential therapeutic agent for leukotriene-dependent pathologies such as asthma. This document provides a technical summary of the available scientific information on this compound, focusing on its pharmacological profile and mechanism of action. Due to the limited publicly available information on its specific discovery and detailed historical development, this guide will focus on the well-documented scientific findings.

Mechanism of Action and Pharmacological Profile

This compound exerts its therapeutic effect by inhibiting the 5-lipoxygenase enzyme, a key component in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators involved in a variety of physiological and pathological processes, including allergic reactions and inflammation. By blocking 5-LO, this compound effectively reduces the production of leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

The inhibitory activity of this compound has been demonstrated across various in vitro and in vivo models. It has shown significant potency in inhibiting 5-lipoxygenase in different cell types, including rat peritoneal exudate cells, mouse macrophages, and human peripheral neutrophils.[1] Notably, its inhibitory activity in purified human blood neutrophils was found to be reversible.[1]

A key characteristic of this compound is its selectivity for 5-lipoxygenase. Studies have shown that it is essentially inactive against other enzymes in the arachidonic acid cascade, such as 12-lipoxygenase, 15-lipoxygenase, and prostaglandin H synthetase, at concentrations up to 500 microM.[1] Furthermore, it did not affect human phospholipase A2 at concentrations up to 50 microM.[1] Interestingly, this compound also demonstrated LTD4 receptor antagonism, suggesting a dual mechanism of action that could be beneficial in treating allergic conditions.[2]

One significant challenge identified for this compound was its high affinity for human serum albumin.[3] This binding was found to significantly reduce its inhibitory activity in human whole blood assays, a factor that may have limited its clinical development.[3]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy data for this compound as reported in the scientific literature.

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Type/Assay | IC50 Value (µM) |

| Rat Peritoneal Exudate Cells | 0.055[1] |

| Mouse Macrophages | 0.16[1] |

| Human Peripheral Neutrophils | 1.2[1] |

| Rat Blood Leukocytes | 8.1[1] |

| Guinea Pig Cell-Free 5-Lipoxygenase | 5.7[1] |

| Fragmented Guinea Pig Lung (Peptidoleukotriene Release) | 0.63[1][2] |

| Rat Whole Blood Leukocytes (in vitro) | 40[3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Administration | Endpoint | ED50 Value (mg/kg) |

| Rat | Oral | Ex vivo LTB4 Production in Blood Leukocytes | 19.6[1] |

| Guinea Pig | Intravenous | Ovalbumin-Induced Bronchoconstriction | 2.5[1] |

| Guinea Pig | Oral | Ovalbumin-Induced Bronchoconstriction | 7.3[1][2] |

| Guinea Pig | Intravenous | LTD4-Induced Bronchoconstriction | 1.3[2] |

| Guinea Pig | Oral | LTD4-Induced Bronchoconstriction | 6.6[2] |

Experimental Protocols

While detailed, step-by-step protocols for the original discovery experiments are not available, the published studies describe the general methodologies used to characterize this compound.

5-Lipoxygenase Inhibition Assay (General Protocol)

A common method to assess 5-LO inhibition involves the following steps:

-

Cell Preparation: Isolation of target cells (e.g., neutrophils, macrophages) from a suitable source (e.g., rat peritoneal lavage, human blood).

-

Pre-incubation: The isolated cells are pre-incubated with various concentrations of this compound for a specified duration.

-

Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187) and arachidonic acid to induce leukotriene synthesis.

-

Extraction: The reaction is stopped, and the leukotrienes (e.g., LTB4) are extracted from the cell suspension.

-

Quantification: The amount of the specific leukotriene is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of leukotriene production (IC50) is calculated from the dose-response curve.

Ovalbumin-Induced Bronchoconstriction in Guinea Pigs (General Protocol)

This in vivo model assesses the anti-allergic potential of a compound:

-

Sensitization: Guinea pigs are sensitized to ovalbumin to induce an allergic state.

-

Drug Administration: this compound is administered to the sensitized animals, typically intravenously or orally, at various doses and pretreatment times.

-

Antigen Challenge: The anesthetized animals are challenged with an intravenous injection of ovalbumin to induce bronchoconstriction.

-

Measurement of Bronchoconstriction: Changes in airway resistance or other respiratory parameters are measured to quantify the degree of bronchoconstriction.

-

ED50 Determination: The effective dose of this compound that causes a 50% inhibition of the ovalbumin-induced bronchoconstriction (ED50) is determined.

Visualizing the Mechanism of Action

The following diagrams illustrate the leukotriene synthesis pathway and the experimental workflow for evaluating 5-lipoxygenase inhibitors.

Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound.

Caption: General Experimental Workflow for 5-LO Inhibitor Evaluation.

Conclusion

This compound is a well-characterized 5-lipoxygenase inhibitor with potent in vitro and in vivo activity. Its selectivity for 5-LO and its dual action as an LTD4 antagonist made it a promising candidate for the treatment of asthma and other inflammatory diseases. However, its high affinity for human serum albumin likely presented a significant hurdle for its clinical development. While the detailed history of its discovery remains largely proprietary, the published scientific literature provides a solid foundation for understanding its pharmacological properties and mechanism of action.

References

- 1. WY-50,295 tromethamine, a novel, orally active 5-lipoxygenase inhibitor: biochemical characterization and antiallergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WY-50, 295 tromethamine: an orally active 5-lipoxygenase inhibitor with anti-allergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound tromethamine: a 5-lipoxygenase inhibitor without activity in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of WY-50295 in the Inhibition of the Leukotriene Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract